molecular formula C5H13NO5P- B14304481 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate CAS No. 113578-98-6

2-Aminoethyl (2,3-dihydroxypropyl)phosphonate

Cat. No.: B14304481
CAS No.: 113578-98-6
M. Wt: 198.13 g/mol
InChI Key: ZVUQQMSCLOCQHZ-UHFFFAOYSA-M
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Description

2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is a chemical compound with the molecular formula C5H13NO5P. It is characterized by the presence of an aminoethyl group attached to a phosphonate moiety, which is further linked to a dihydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate typically involves the reaction of 2-aminoethanol with a phosphonate precursor. One common method is the reaction of 2-aminoethanol with diethyl phosphite, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl (2,3-dihydroxypropyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phosphonates .

Scientific Research Applications

2-Aminoethyl (2,3-dihydroxypropyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The amino and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways involving phosphonates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is unique due to the presence of both amino and dihydroxypropyl groups attached to the phosphonate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

113578-98-6

Molecular Formula

C5H13NO5P-

Molecular Weight

198.13 g/mol

IUPAC Name

2-aminoethoxy(2,3-dihydroxypropyl)phosphinate

InChI

InChI=1S/C5H14NO5P/c6-1-2-11-12(9,10)4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/p-1

InChI Key

ZVUQQMSCLOCQHZ-UHFFFAOYSA-M

Canonical SMILES

C(COP(=O)(CC(CO)O)[O-])N

Origin of Product

United States

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